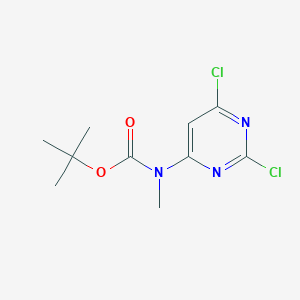

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate

Description

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a pyrimidine derivative featuring a dichlorinated pyrimidine core substituted with a methylcarbamate group at the 4-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds.

Molecular Formula: C${10}$H${13}$Cl$2$N$3$O$_2$

Molecular Weight: ~278.14 g/mol (calculated)

Key Features:

- Dichlorination at pyrimidine 2- and 6-positions enhances electrophilicity for nucleophilic substitution.

- Methyl substituent on the carbamate nitrogen may influence solubility and metabolic stability.

Properties

Molecular Formula |

C10H13Cl2N3O2 |

|---|---|

Molecular Weight |

278.13 g/mol |

IUPAC Name |

tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-methylcarbamate |

InChI |

InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15(4)7-5-6(11)13-8(12)14-7/h5H,1-4H3 |

InChI Key |

KLZADBVBYQEZMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials:

- 2,6-Dichloropyrimidine

- tert-Butyl isocyanate

- Suitable bases (e.g., potassium tert-butoxide)

- Solvents such as tetrahydrofuran (THF), acetonitrile, or toluene

Reaction Overview:

- Nucleophilic substitution at the 4-position of the dichloropyrimidine ring

- Carbamate formation via reaction of an amine intermediate with tert-butyl isocyanate

Synthetic Route Details

Step 1: Synthesis of 2,6-Dichloropyrimidine Derivative

This step involves chlorination of pyrimidine or direct purchase of 2,6-dichloropyrimidine, which is commercially available. For laboratory synthesis, chlorination of pyrimidine using phosphorus oxychloride (POCl₃) can be employed, but most protocols prefer using commercially sourced 2,6-dichloropyrimidine due to high purity and convenience.

Step 2: Nucleophilic Substitution at the 4-Position

The key step involves substituting the chlorine atom at the 4-position with a methyl group via nucleophilic aromatic substitution (S_NAr):

2,6-Dichloropyrimidine + methylamine → 2,6-Dichloropyrimidin-4-amine

This reaction is typically performed under reflux in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate substitution.

Step 3: Formation of the Carbamate

The amino group at the 4-position reacts with tert-butyl isocyanate to form the carbamate:

2,6-Dichloropyrimidin-4-amine + tert-butyl isocyanate → tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

This step is performed under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base such as triethylamine to promote carbamate formation.

Step 4: Final Functionalization

The methyl group attached during the substitution step can be introduced via methylation of the amino group or as part of the initial substitution, depending on the specific synthetic route. In some cases, methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Representative Reaction Scheme

| Step | Reaction | Conditions | Reagents | Products |

|---|---|---|---|---|

| 1 | Chlorination of pyrimidine | Reflux, POCl₃ | Phosphorus oxychloride | 2,6-Dichloropyrimidine |

| 2 | Nucleophilic substitution | Reflux, DMF | Methylamine, K₂CO₃ | 2,6-Dichloropyrimidin-4-amine |

| 3 | Carbamate formation | Room temp. to 50°C | tert-Butyl isocyanate, triethylamine | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate |

| 4 | Methylation (if needed) | Reflux, appropriate methylating agent | Methyl iodide | Final compound |

Verification from Patent and Literature Data

- Patent WO2013046136A1 describes synthetic routes for related pyrimidine derivatives, emphasizing nucleophilic substitution and carbamate formation, which align with the above approach.

- Research article (PMC 7238858) details multi-step syntheses involving carbamate groups on heterocyclic cores, including conditions like palladium-catalyzed cross-couplings and hydrolysis steps, indicating the versatility of carbamate formation strategies.

- Patent WO2021074138A1 discusses the use of tert-butyl carbamate in complex pharmaceutical intermediates, emphasizing mild reaction conditions and the importance of protecting groups, supporting the outlined synthetic pathway.

Notes on Optimization and Industrial Scale-Up

- Reaction Conditions: Mild temperatures (20–50°C) and inert atmospheres are preferred to prevent side reactions.

- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity.

- Yield Optimization: Use of excess tert-butyl isocyanate and bases can improve yields, with reaction monitoring via TLC or HPLC.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution + carbamate formation | Mild conditions, versatile | High selectivity, adaptable | Multi-step process |

| Direct reaction of dichloropyrimidine with tert-butyl carbamate precursors | One-pot approach | Simplified process | Requires optimized conditions to prevent side reactions |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while hydrolysis results in the formation of amines and carbon dioxide .

Scientific Research Applications

tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound is compared to analogs based on heterocyclic core, substituent patterns, and applications (Table 1).

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The methyl group in the carbamate moiety marginally improves lipophilicity compared to non-methylated analogs (e.g., tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate).

- Melting Points : Chlorinated pyrimidines generally exhibit higher melting points (>150°C) than pyridine derivatives due to stronger intermolecular interactions.

Biological Activity

Tert-butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 264.11 g/mol, this compound contains a tert-butyl group, a chlorinated pyrimidine ring, and a carbamate functional group, which collectively influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the chlorinated pyrimidine structure can modulate enzyme interactions and receptor binding, potentially leading to therapeutic effects in various diseases .

Enzyme Inhibition

This compound has shown promise as an inhibitor of enzymes involved in cellular processes. The mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby altering enzyme activity. Such interactions suggest potential applications in treating diseases like cancer and inflammatory disorders .

Anticancer Properties

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, with notable efficacy against specific types of tumors. The compound's structure allows it to bind effectively within the minor groove of DNA, which is crucial for its antitumor activity .

Antimicrobial Activity

In addition to its anticancer potential, this compound has exhibited antimicrobial properties. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed significant antibacterial activity. The presence of the chlorinated pyrimidine moiety appears to enhance its effectiveness against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds highlights how variations in the molecular structure can lead to differences in reactivity and biological efficacy. For instance:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (2-chloropyridin-4-yl)carbamate | Pyridine ring | Altered reactivity |

| Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate | Additional chlorine atom | Enhanced biological activity |

| Tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamate | Methyl group addition | Influences steric and electronic properties |

This table illustrates how modifications can impact both the chemical properties and biological activities of similar compounds .

Case Studies

- Antitumor Activity : In a study evaluating various derivatives, this compound demonstrated significant inhibition of cell proliferation in 2D cultures compared to 3D models, indicating its potential as a lead compound for further development in cancer therapeutics .

- Antimicrobial Testing : The compound was subjected to broth microdilution assays following CLSI guidelines, showing promising results against both bacterial strains tested. These findings support its potential use in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a pyrimidine precursor (e.g., 2,4-dichloro-5-nitropyrimidine) with a tert-butyl carbamate-protected amine under basic conditions. For example:

- Step 1: React 2,4-dichloro-5-nitropyrimidine with tert-butyl (1-aminocyclohexyl)methylcarbamate in THF/NaHCO₃ at room temperature (yield: ~59%) .

- Step 2: Reduce the nitro group using Fe/NH₄Cl in ethanol under reflux (yield: ~71%) .

Optimization Tips:

- Use anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Control stoichiometry (1:1 molar ratio of amine to pyrimidine) to minimize side products.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- Mass Spectrometry (ESI+): Confirm molecular ion ([M+H]⁺) at m/z 284.69 (calculated for C₁₀H₁₄Cl₂N₃O₂) .

- IR Spectroscopy: Carbamate C=O stretch at ~1700 cm⁻¹ .

Practical Tip: Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons.

Q. What safety precautions are critical when handling this compound in laboratories?

Methodological Answer:

- Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer: Contradictions in regioselectivity (e.g., C2 vs. C4 substitution on the pyrimidine ring) can arise from competing reaction pathways. Strategies include:

- Computational Modeling: Use DFT calculations to compare activation energies for substitution at C2 and C4 .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N isotopes to track substitution sites via NMR .

- Kinetic Studies: Monitor reaction progress using HPLC to identify intermediates .

Example: In , chlorine at C4 and C6 positions showed higher reactivity toward amines than C2 due to electronic effects.

Q. How can side reactions (e.g., dehalogenation) during synthesis be minimized?

Methodological Answer:

Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .

Key Finding: The carbamate group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.